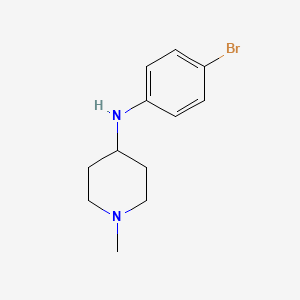

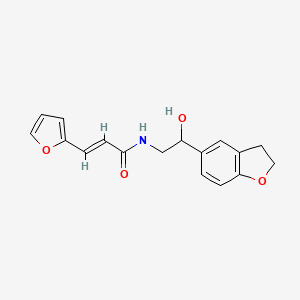

![molecular formula C17H21N3O4 B2774942 4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941170-91-8](/img/structure/B2774942.png)

4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

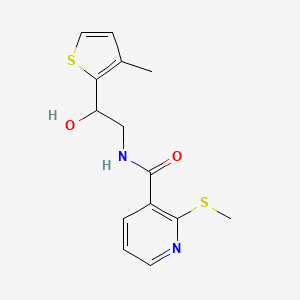

The compound “4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It’s part of a novel series of compounds that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Wissenschaftliche Forschungsanwendungen

Hyperuricemia and Neoplastic Disease in Children

Allopurinol, a compound related to pyrimidine derivatives, has shown effectiveness in the treatment or prevention of hyperuricemia in children with various neoplastic diseases. It effectively reduces hyperuricemia and prevents the hazard of uric acid nephropathy, demonstrating no significant toxicity except for occasional mild skin rash. This application suggests the potential of pyrimidine derivatives in medical treatments (Krakoff et al., 1968).

Environmental Exposure and Toxicology

Compounds similar in structure to the query have been identified as environmental contaminants. For instance, nonylphenols, known for their endocrine-disrupting activities, have been ubiquitously found in food, highlighting the importance of monitoring such compounds due to their potential health implications (Guenther et al., 2002).

Drug Metabolism and Pharmacokinetics

Studies on compounds with pyrimidine rings, such as CP-93,393, provide insights into drug metabolism, excretion, and pharmacokinetics in humans. These studies are crucial for understanding the biological fate of new drug candidates, suggesting the potential research applications of pyrimidine derivatives in developing new therapeutic agents (Prakash et al., 1998).

Neurotransmitter Metabolism

Research into the metabolism of neurotransmitters and their analogs, such as 4-hydroxy-3-methoxyphenylglycol, offers valuable insights into the functioning of the nervous system and the potential therapeutic applications of related compounds in treating neurological disorders (Saran et al., 1978).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the pyrrolo[3,4-d]pyrimidine class of molecules , which are known to interact with various targets, including EGFR tyrosine kinase . .

Mode of Action

Similar compounds in the pyrrolo[3,4-d]pyrimidine class have been shown to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival. These compounds bind to the ATP-binding site of the enzyme, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

If it does inhibit egfr tyrosine kinase like other pyrrolo[3,4-d]pyrimidine derivatives , it would affect pathways related to cell growth and survival, including the PI3K/AKT and MAPK pathways.

Result of Action

If it acts similarly to other pyrrolo[3,4-d]pyrimidine derivatives , it could potentially inhibit cell proliferation and induce cell death in cells that rely on EGFR signaling.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-24-12-6-4-11(5-7-12)15-14-13(18-17(23)19-15)10-20(16(14)22)8-3-9-21/h4-7,15,21H,2-3,8-10H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQISNCWRQXCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)

![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)

![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)